molecular formula C18H22N2O4 B2746070 ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 863005-79-2

ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2746070
CAS No.: 863005-79-2
M. Wt: 330.384
InChI Key: CATGIHXYSBSJJJ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with a complex structure that includes a pyrrole ring, a carbamoyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the carbamoyl group and the esterification process. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

  • Ethyl 4-((2-methoxyphenyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-((2-methoxybenzyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Comparison: this compound is unique due to the presence of the 2-methoxybenzyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylcarbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-5-24-18(22)16-11(2)15(12(3)20-16)17(21)19-10-13-8-6-7-9-14(13)23-4/h6-9,20H,5,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATGIHXYSBSJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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